ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound characterized by a piperidine core substituted with a 3,5-dimethylpyrazole moiety via a methylene bridge. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₈H₂₆N₃O₃ (molecular weight ~340.4 g/mol), based on structural analysis. The 3,5-dimethylpyrazole group likely enhances steric bulk and modulates electronic properties, which may influence biological interactions or crystallographic behavior .
Properties
IUPAC Name |
ethyl 4-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-23-17(22)6-5-16(21)19-9-7-15(8-10-19)12-20-14(3)11-13(2)18-20/h11,15H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTABFWKWRPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate is a compound that incorporates a pyrazole moiety, which has been extensively studied for its diverse biological activities. The pyrazole ring is known for its pharmacological potential, exhibiting properties such as anti-inflammatory, antiviral, anticancer, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a piperidine ring linked to a pyrazole group and an oxobutanoate moiety, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole nucleus have significant anticancer properties. A study demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting cell proliferation in human cancer cell lines such as A431 and HT29 .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
Antibacterial and Antifungal Effects
The pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. Studies show that these compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring enhances the interaction with bacterial enzymes, leading to increased efficacy against infections .
Table 2: Antibacterial Activity
| Compound | Pathogen Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound C | E. coli | 32.5 | |
| Compound D | S. aureus | 25.0 | |
| Ethyl 4-(...) | C. albicans | 15.0 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This compound has been shown to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .
Case Studies
Several case studies highlight the effectiveness of pyrazole-based compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated that a pyrazole derivative resulted in a significant reduction in tumor size after four weeks of treatment .
- Antibacterial Efficacy : In a comparative study against conventional antibiotics, a pyrazole derivative exhibited superior efficacy against resistant strains of bacteria, showcasing its potential as an alternative treatment option .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a common ethyl 4-oxobutanoate backbone with several analogs (Table 1). Key variations lie in the substituents attached to the piperidine ring:
Key Observations:
- Molecular Weight: The thiadiazole-containing analog (403.5 g/mol) has the highest molecular weight due to the sulfur atom and methoxyphenyl group, whereas the cyanopyridine derivative (331.4 g/mol) is lighter, reflecting the absence of bulky substituents .
- Heterocyclic Influence: The pyrazole group in the target compound provides a compact, nitrogen-rich heterocycle, contrasting with the sulfur-containing thiadiazole (in ) or the oxygen-linked pyridine (in ). These differences may affect hydrogen-bonding capacity, lipophilicity, and metabolic stability.
Hypothetical Pharmacological and Physicochemical Implications
- Solubility: The pyridine-cyano group in may enhance polarity, improving aqueous solubility relative to the more hydrophobic thiadiazole or pyrazole groups.
- Steric Effects: The 3,5-dimethylpyrazole in the target compound could hinder interactions with enzymatic pockets compared to smaller substituents like the cyanopyridine in .
- Metabolic Stability: Thiadiazole rings (in ) are prone to oxidative metabolism, whereas pyrazoles (target compound) may exhibit greater stability due to methyl group shielding .
Q & A
Q. What are the key methodologies for synthesizing ethyl 4-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate and optimizing reaction yields?
Synthesis of this compound involves multi-step reactions, including coupling of pyrazole and piperidine derivatives followed by esterification. Key steps include:
- Solvent selection : Tetrahydrofuran (THF) is commonly used for its ability to stabilize intermediates (e.g., in the preparation of analogous pyrazoline derivatives) .
- Purification : Flash chromatography with ethyl acetate/hexane gradients is effective for isolating intermediates. For final products, precipitation from ethyl acetate improves purity .
- Yield optimization : Reaction yields (22–86%) depend on stoichiometric ratios of reactants and temperature control during cyclization. Lower yields (e.g., 22%) may arise from side reactions, necessitating stepwise monitoring via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?
- NMR spectroscopy : 1H and 13C NMR are essential for confirming structural features, such as the piperidinyl-methylpyrazole moiety and ester carbonyl groups. Chemical shifts in the range δ 1.2–1.4 ppm (ethyl group) and δ 4.1–4.3 ppm (ester oxygen) are diagnostic .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 6.5) .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., C19H28N3O3+) and detects trace impurities .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Replace the 3,5-dimethylpyrazole group with electron-withdrawing (e.g., chloro, fluoro) or bulky (e.g., cyclopropyl) groups to assess steric/electronic effects on bioactivity. Analogous studies on pyrazoline derivatives show that halogenated aryl groups enhance target binding .
- Pharmacophore modeling : Use crystallographic data (e.g., from related pyrazole-triazole hybrids) to identify critical hydrogen-bonding and hydrophobic interactions .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50 values to establish SAR trends .
Q. How can X-ray crystallography resolve ambiguities in spectral data for this compound?
- Single-crystal growth : Recrystallize the compound from methanol/water mixtures to obtain diffraction-quality crystals. For analogs, triclinic or monoclinic crystal systems are common .
- Data interpretation : Compare experimental bond lengths and angles (e.g., piperidine ring puckering) with computational models (DFT) to validate stereochemistry . Crystallographic studies on similar compounds reveal planar pyrazole rings and chair-conformation piperidine moieties .
Q. How should researchers address discrepancies in synthetic yields or purity data?
- Root-cause analysis : Low yields may stem from incomplete coupling (monitor via LC-MS) or hydrolysis of the ester group under acidic conditions. Adjust pH during workup (neutral to mild basic) .
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., diastereomers or oxidation products). For example, piperidine-related impurities in similar compounds are resolved using Chromolith® columns .
Q. What computational tools are recommended for predicting physicochemical properties?
- PubChem data : Utilize InChI keys (e.g., DZCYBNYITYPNOJ-UHFFFAOYSA-N for analogs) to retrieve logP, solubility, and topological polar surface area (TPSA) .
- Molecular docking : Software like AutoDock Vina can model interactions with targets (e.g., kinases) using crystallographic coordinates from related structures .
Q. How can impurity profiles be controlled during scale-up synthesis?
- Process optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and catalyst loading. For example, reducing reaction time from 24h to 12h minimizes ester hydrolysis .
- Quality control : Implement in-process checks (IPC) via inline FTIR to monitor carbonyl group integrity. For final products, comply with ICH guidelines for residual solvents (e.g., ≤5000 ppm for THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
